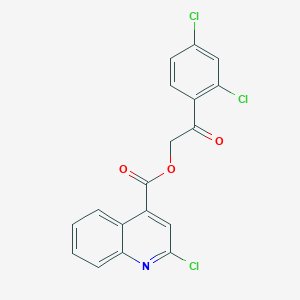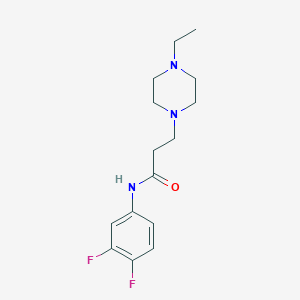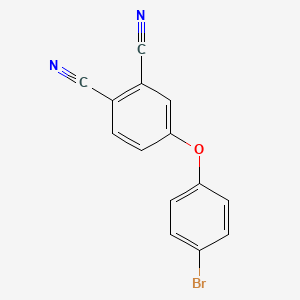![molecular formula C20H22FN3 B10885050 3-{[4-(4-fluorobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10885050.png)
3-{[4-(4-fluorobenzyl)piperazin-1-yl]methyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(4-Fluorobenzyl)piperazino]methyl}-1H-indole is a complex organic compound that features an indole core structure substituted with a piperazine ring and a fluorobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-Fluorobenzyl)piperazino]methyl}-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperazine ring can be introduced through a Mannich reaction, where formaldehyde and a secondary amine (piperazine) react with the indole derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[4-(4-Fluorobenzyl)piperazino]methyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: The nitro group on the fluorobenzyl moiety can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-diones, while reduction of the nitro group can produce an amine derivative.
Applications De Recherche Scientifique
3-{[4-(4-Fluorobenzyl)piperazino]methyl}-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 3-{[4-(4-Fluorobenzyl)piperazino]methyl}-1H-indole involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The piperazine ring and fluorobenzyl group can enhance the compound’s binding affinity and selectivity for these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[4-(4-Bromobenzyl)piperazino]methyl}-1H-indole
- 3-{[4-(4-Chlorobenzyl)piperazino]methyl}-1H-indole
- 3-{[4-(4-Methylbenzyl)piperazino]methyl}-1H-indole
Uniqueness
3-{[4-(4-Fluorobenzyl)piperazino]methyl}-1H-indole is unique due to the presence of the fluorine atom on the benzyl group. Fluorine atoms can significantly alter the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes .
Propriétés
Formule moléculaire |
C20H22FN3 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
3-[[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C20H22FN3/c21-18-7-5-16(6-8-18)14-23-9-11-24(12-10-23)15-17-13-22-20-4-2-1-3-19(17)20/h1-8,13,22H,9-12,14-15H2 |
Clé InChI |
RATADBWLJOREEE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chlorophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10884979.png)

![N-[4-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10884982.png)

![1-[5-Methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B10884991.png)

![1-[1-(4-Bromobenzyl)piperidin-4-yl]azepane](/img/structure/B10885000.png)
![{4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B10885005.png)

![(2-Methoxyphenyl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10885009.png)
![N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-methylpiperidine-3-carboxamide](/img/structure/B10885013.png)
methanone](/img/structure/B10885016.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10885018.png)
